8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-chloropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-chloropropanoate is a chemical compound that belongs to the class of tropane alkaloids. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .
Vorbereitungsmethoden
The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-chloropropanoate typically involves the reaction of 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol with 3-chloropropanoic acid. The reaction is usually carried out under acidic conditions to facilitate the esterification process . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-chloropropanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-chloropropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-chloropropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-chloropropanoate can be compared with other tropane alkaloids, such as:
Tropine: Similar in structure but with different functional groups.
Cocaine: Known for its stimulant effects and different pharmacological profile.
Scopolamine: Used for its anticholinergic properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which may differ significantly from other similar compounds .
Eigenschaften
Molekularformel |
C11H18ClNO2 |
---|---|
Molekulargewicht |
231.72 g/mol |
IUPAC-Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-chloropropanoate |
InChI |
InChI=1S/C11H18ClNO2/c1-13-8-2-3-9(13)7-10(6-8)15-11(14)4-5-12/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
YJHIXVZNCIVBIO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2CCC1CC(C2)OC(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.